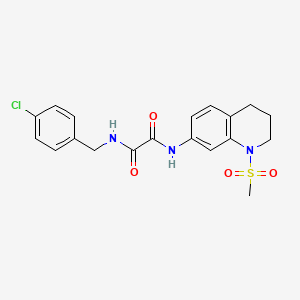![molecular formula C9H8N2O B2632933 2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde CAS No. 1781654-07-6](/img/structure/B2632933.png)
2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to inhibit tnik , a kinase involved in Wnt signaling and cancer progression, and FGFR , a receptor tyrosine kinase involved in cell growth and differentiation.
Mode of Action
Similar compounds have been shown to inhibit their targets by binding to the active site, preventing the phosphorylation of downstream targets .
Biochemical Pathways
Inhibition of tnik and fgfr would affect the wnt signaling and fgf signaling pathways respectively . These pathways are involved in cell proliferation, differentiation, and survival.
Result of Action
Inhibition of tnik and fgfr by similar compounds can lead to decreased cell proliferation and increased apoptosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde can be achieved through several methods. Another method involves the modification of Madelung and Fischer syntheses of indoles to prepare various substituted derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including cyclization and formylation reactions, under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) and iodine (I2) are used for halogenation reactions.
Major Products
Oxidation: 2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid.
Reduction: 2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-methanol.
Substitution: 3-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine.
Applications De Recherche Scientifique
2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: Potential therapeutic agent due to its biological activity against cancer cells.
Industry: Utilized in the development of new materials and pharmaceuticals.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Another member of the pyrrolopyridine family with similar biological activities.
3-Iodo-1H-pyrrolo[2,3-b]pyridine:
5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: A carboxylated derivative used in various chemical syntheses.
Uniqueness
2-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit FGFRs makes it a valuable compound in cancer research and drug development .
Propriétés
IUPAC Name |
2-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-7(5-12)9-8(11-6)3-2-4-10-9/h2-5,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPAGPJFXOZKRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC=N2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-hydroxy-2-[4-(2-methylbutan-2-yl)phenyl]acetic Acid](/img/structure/B2632850.png)

![{1-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1H-imidazol-5-yl}methanol](/img/structure/B2632854.png)



![6-Tert-butyl-2-{1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2632860.png)

![3-(BENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]-N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE](/img/structure/B2632863.png)

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2632865.png)

![6-(3-Fluorophenyl)-2-[1-(indolizine-2-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2632869.png)
![tert-butyl8,10-dioxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B2632871.png)
